molecular formula C26H24N4O3 B455594 [4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE

[4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE

Cat. No.: B455594
M. Wt: 440.5g/mol
InChI Key: NRJJMMLZULXRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a piperazine ring, a pyrazole ring, and a furan ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the furan, piperazine, and pyrazole derivatives. These components are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. For example, it could inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE: shares similarities with other compounds that contain piperazine, pyrazole, and furan rings. Examples include:

Uniqueness

The uniqueness of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5g/mol

IUPAC Name

furan-2-yl-[4-(5-methyl-1,3-diphenylpyrazole-4-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H24N4O3/c1-19-23(26(32)29-16-14-28(15-17-29)25(31)22-13-8-18-33-22)24(20-9-4-2-5-10-20)27-30(19)21-11-6-3-7-12-21/h2-13,18H,14-17H2,1H3

InChI Key

NRJJMMLZULXRBQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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